molecular formula C14H18N2O4S B11251812 N-cyclopropyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-cyclopropyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11251812
M. Wt: 310.37 g/mol
InChI Key: MJAVUEPHMQKLDU-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of cyclopropyl and methanesulfonyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of an appropriate precursor to form the benzoxazepine core, followed by the introduction of the cyclopropyl and methanesulfonyl groups through subsequent reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of reactive sites allows for substitution reactions, where specific atoms or groups can be replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different amine derivatives. Substitution reactions can lead to a wide range of functionalized benzoxazepine derivatives.

Scientific Research Applications

N-CYCLOPROPYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.

    Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an inhibitor or activator of specific pathways.

    Industrial Applications: The compound’s reactivity and stability make it suitable for various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-CYCLOPROPYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of the cyclopropyl group. This structural feature can influence its reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

N-cyclopropyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C14H18N2O4S/c1-21(18,19)16-9-8-13(14(17)15-10-6-7-10)20-12-5-3-2-4-11(12)16/h2-5,10,13H,6-9H2,1H3,(H,15,17)

InChI Key

MJAVUEPHMQKLDU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3CC3

Origin of Product

United States

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